molecular formula C15H14F2N2O3S B2703581 N1-(3,4-difluorophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1448036-28-9

N1-(3,4-difluorophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2703581
CAS RN: 1448036-28-9
M. Wt: 340.34
InChI Key: SKNJGKCEBPAWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-difluorophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide, also known as DFT-041, is a novel small molecule inhibitor that targets the protein-protein interaction between BRD4 and CBP/p300. This interaction is crucial for the transcriptional regulation of various genes involved in cancer development, making DFT-041 a promising candidate for cancer therapy.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides) using a palladium catalyst. The key step in SM coupling is transmetalation, where boron groups transfer to palladium, leading to the formation of new C–C bonds .

Application::

Protodeboronation Reactions

Protodeboronation involves the removal of a boron group from an organoboron compound. Researchers have explored less nucleophilic boron ate complexes to prevent unwanted side reactions. For instance, using (3,5-bis(trifluoromethyl)phenyl)lithium instead of phenyllithium in protodeboronation reactions can lead to specific product formation .

Application::

properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-22-13(9-4-5-23-8-9)7-18-14(20)15(21)19-10-2-3-11(16)12(17)6-10/h2-6,8,13H,7H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNJGKCEBPAWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.